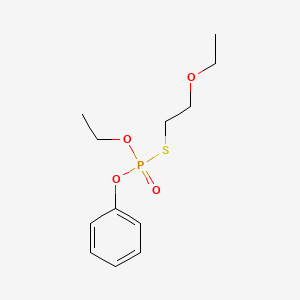
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is an organophosphorus compound with the molecular formula C12H19O4PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and phenols. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield phosphine compounds.
Scientific Research Applications
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with biochemical processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: This compound has similar structural features and chemical properties.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Another related compound with comparable reactivity and applications.
Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester: Shares similar functional groups and is used in similar industrial applications.
Uniqueness
Phosphorothioic acid, S-(2-ethoxyethyl) O-ethyl O-phenyl ester, ®- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
78400-25-6 |
|---|---|
Molecular Formula |
C12H19O4PS |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
[ethoxy(2-ethoxyethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H19O4PS/c1-3-14-10-11-18-17(13,15-4-2)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
NHDPLOAIMZGHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSP(=O)(OCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


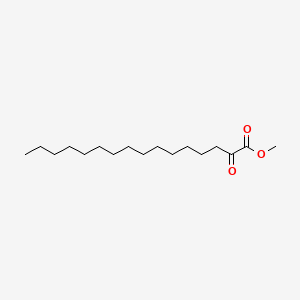
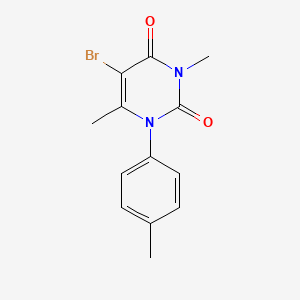
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)


![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
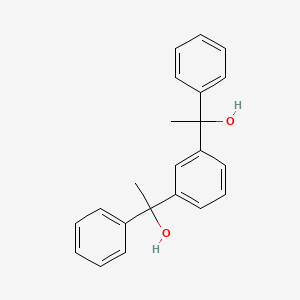
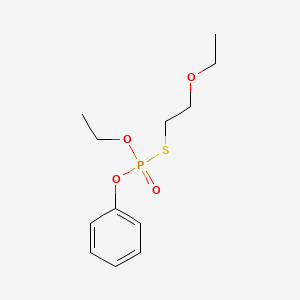

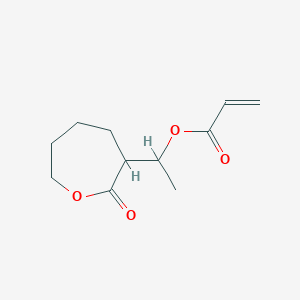
![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)

